molecular formula C14H21NO B5065261 N-(2,3-dimethylphenyl)-2-methylpentanamide

N-(2,3-dimethylphenyl)-2-methylpentanamide

Cat. No. B5065261
M. Wt: 219.32 g/mol
InChI Key: LUZDMRIMYTYLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-methylpentanamide is a chemical compound that belongs to the class of amides. It is also known as N,N-dimethyl-2-(2,3-xylyl)pentanamide or DMXP. This compound is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-methylpentanamide is not fully understood. However, it is believed to act as a chiral auxiliary in various reactions. It also exhibits anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-methylpentanamide has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and analgesic properties. It has also been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. Furthermore, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dimethylphenyl)-2-methylpentanamide in lab experiments is its unique properties. It is a chiral compound that can be used as a chiral auxiliary in various reactions. Furthermore, it exhibits anti-inflammatory and analgesic properties, which make it an attractive compound for the development of new drugs and pharmaceuticals. However, one of the limitations of using this compound is its high cost. It is also not readily available in large quantities.

Future Directions

There are many future directions for the use of N-(2,3-dimethylphenyl)-2-methylpentanamide in scientific research. One of the main directions is the development of new drugs and pharmaceuticals. It has been shown to exhibit anti-inflammatory and analgesic properties, which make it an attractive compound for the development of new drugs for the treatment of various diseases. Furthermore, it can be used as a chiral auxiliary in various reactions, which makes it an important compound for the development of new catalysts and ligands. Another possible direction is the synthesis of new compounds using N-(2,3-dimethylphenyl)-2-methylpentanamide as a starting material. This can lead to the discovery of new compounds with unique properties.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-methylpentanamide can be achieved by the reaction of 2,3-dimethylbenzoyl chloride with 2-methylpentanamine. The reaction takes place in the presence of a base such as triethylamine. The product is then purified by recrystallization from an appropriate solvent.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-methylpentanamide has been extensively used in scientific research. It is mainly used as a reagent in the synthesis of various compounds. It is also used as a starting material for the preparation of chiral ligands and catalysts. Furthermore, it is used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-7-11(3)14(16)15-13-9-6-8-10(2)12(13)4/h6,8-9,11H,5,7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZDMRIMYTYLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-methylpentanamide

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